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molecular formula C13H20N2O2S B8363675 Ethyl 1-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxylate

Ethyl 1-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxylate

Cat. No. B8363675
M. Wt: 268.38 g/mol
InChI Key: BXOJWUMCOQOSFP-UHFFFAOYSA-N
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Patent
US07368578B2

Procedure details

A mixture of ethyl 1-(aminocarbonothioyl)piperidine-4-carboxylate (5.85 g), 3-chloro-2-butanone (5.75 g) and 2-propanol (100 mL) was heated under reflux for 15 hrs, and concentrated. Ethyl acetate was added to the residue. The ethyl acetate layer was washed successively with saturated aqueous sodium hydrogen carbonate and saturated brine, dried ver anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography and eluted with ethyl acetate-hexane (1:4, v/v) to give ethyl 1-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-4-carboxylate as a colorless oil (6.86 g, yield 95%).
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([N:4]1[CH2:9][CH2:8][CH:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6][CH2:5]1)=[S:3].Cl[CH:16]([CH3:20])[C:17](=O)[CH3:18]>CC(O)C>[CH3:20][C:16]1[N:1]=[C:2]([N:4]2[CH2:9][CH2:8][CH:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6][CH2:5]2)[S:3][C:17]=1[CH3:18]

Inputs

Step One
Name
Quantity
5.85 g
Type
reactant
Smiles
NC(=S)N1CCC(CC1)C(=O)OCC
Name
Quantity
5.75 g
Type
reactant
Smiles
ClC(C(C)=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hrs
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the residue
WASH
Type
WASH
Details
The ethyl acetate layer was washed successively with saturated aqueous sodium hydrogen carbonate and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried ver anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluted with ethyl acetate-hexane (1:4, v/v)

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1C)N1CCC(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.86 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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